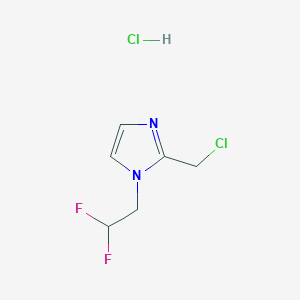

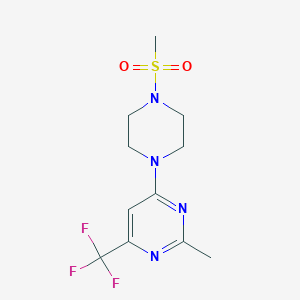

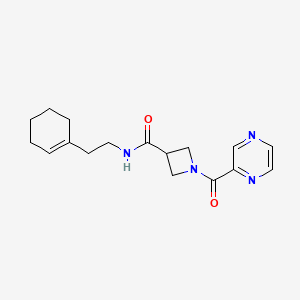

2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride" is a halogen-substituted imidazole derivative. Imidazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities and applications in various fields, including as antifungal agents and corrosion inhibitors.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the introduction of halogen substituents to enhance their biological or chemical properties. For instance, the synthesis of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride demonstrates the incorporation of a chlorobenzyl group to improve antifungal efficacy . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies may be employed, such as halogenation and subsequent formation of the imidazole ring.

Molecular Structure Analysis

Structural studies of related compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, have been performed using techniques like X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound in various environments.

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, often influenced by their substituents. For example, the presence of halogen atoms can make these compounds suitable as corrosion inhibitors, as they can interact with metal surfaces and form protective layers . The specific reactivity of "this compound" would likely be influenced by the electron-withdrawing effects of the difluoroethyl group and the presence of the chloromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their substituents. For instance, the fluorescent behavior of 2-(3,4,5,6-tetrafluoro-2-hydroxyphenyl)imidazo-[1,2-a]pyridine changes in the presence of metal perchlorates, indicating that substituents can significantly affect the optical properties of these compounds . Similarly, the magnetic properties of hydrochloride crystals based on imidazole derivatives can be affected by the crystal-stacking structures and the nature of supramolecular interactions . The physical and chemical properties of "this compound" would need to be studied in detail to fully understand its behavior.

Applications De Recherche Scientifique

Corrosion Inhibition

Halogen-substituted imidazole derivatives, similar in structure to 2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride, have been explored as corrosion inhibitors for mild steel in acidic solutions. These derivatives exhibit inhibitory action through adsorption on the steel surface, forming a protective layer that significantly reduces corrosion rates. This application is crucial in extending the lifespan of metal components in industrial settings, where acid corrosion is a common challenge (Zhang et al., 2015).

Catalysis and Organic Synthesis

The versatility of halogen-substituted imidazoles extends to their utility in organic synthesis. These compounds can act as intermediates or catalysts in the formation of various organic compounds, including amidines, which are valuable in pharmaceuticals and agrochemicals. The preparation of trihaloethyl imidates, for example, demonstrates the potential of halogen-substituted imidazoles in facilitating mild reaction conditions for synthesizing complex organic molecules (Caron et al., 2010).

Materials Science

Imidazole derivatives are integral in the development of advanced materials. A study on manganese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr) illustrates the application of these compounds in creating heterogeneous catalysts for the oxidation of hydrocarbons. This research highlights the potential of imidazole derivatives in environmental remediation and green chemistry by facilitating efficient and reusable catalytic systems (Zadehahmadi et al., 2014).

Spectroscopy and Computational Chemistry

Imidazole derivatives also play a significant role in spectroscopic analysis and computational chemistry. Studies on newly synthesized imidazole derivatives have employed various spectroscopic techniques alongside computational methods to explore their reactive properties. Such research is fundamental in understanding the molecular behavior of these compounds, which can lead to the development of novel materials and drugs (Hossain et al., 2018).

Environmental Applications

In the environmental sector, imidazole derivatives have been utilized as probes for detecting metal ions in water. Their ability to change color in the presence of specific ions makes them excellent candidates for developing low-cost and effective sensors for water quality monitoring. This application is particularly relevant for detecting pollutants in drinking water, thereby ensuring public health and safety (Ondigo et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(chloromethyl)-1-(2,2-difluoroethyl)imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2.ClH/c7-3-6-10-1-2-11(6)4-5(8)9;/h1-2,5H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEKDZFTOSAICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)CCl)CC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)